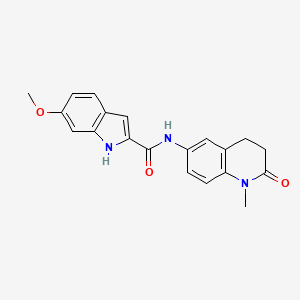

6-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-indole-2-carboxamide

Description

This compound is a hybrid molecule featuring a 1H-indole-2-carboxamide scaffold linked to a 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety. The indole ring is substituted with a methoxy group at position 6, while the tetrahydroquinoline core includes a methyl group at position 1 and a ketone at position 2.

Properties

IUPAC Name |

6-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-23-18-7-5-14(9-13(18)4-8-19(23)24)21-20(25)17-10-12-3-6-15(26-2)11-16(12)22-17/h3,5-7,9-11,22H,4,8H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGUWUMHJAGPSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=C(N3)C=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the indole core, followed by the introduction of the methoxy group and the tetrahydroquinoline moiety. Key reactions include:

Friedel-Crafts acylation: to introduce the acyl group.

Methylation: to add the methoxy group.

Reduction: to form the tetrahydroquinoline structure.

Industrial Production Methods: In an industrial setting, the synthesis would be scaled up, ensuring the use of cost-effective reagents and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: The compound can undergo oxidation, typically at the indole nitrogen or the methoxy group.

Reduction: Reduction reactions can target the carbonyl group in the tetrahydroquinoline moiety.

Substitution: Nucleophilic substitution reactions can occur at various positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

Oxidation: Oxidized indole derivatives and methoxy derivatives.

Reduction: Reduced tetrahydroquinoline derivatives.

Substitution: Substituted indole derivatives.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Potential therapeutic applications in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.

Pathways: The exact pathways depend on the biological context but could involve modulation of signaling pathways or inhibition of specific enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural or functional similarities with the target molecule:

Key Differences and Implications

- Functional Groups: The target compound’s indole-2-carboxamide group distinguishes it from sulfonamide () or quinolinium derivatives (). Carboxamides generally exhibit improved solubility and bioavailability compared to sulfonamides or quaternary ammonium salts . Chirality: Unlike the racemic mixture resolved for compound 35 (), the stereochemical profile of the target molecule is unspecified. Enantiomers often show divergent biological activities (e.g., (S)-35: [α] = −18.0° vs. (R)-35: unreported) .

- Quinolinium derivatives () modulate neuronal activity, while carboximidamides () may target CNS receptors due to structural resemblance to neurotransmitter analogs.

- Synthetic Complexity: The target compound’s synthesis likely involves amide coupling between 6-methoxyindole-2-carboxylic acid () and a tetrahydroquinolin-6-amine intermediate. This contrasts with the reductive amination used for compound 3 () or chiral SFC separation for compound 35 .

Physicochemical and Pharmacokinetic Properties

Research Findings and Data

Receptor Binding (Comparative Example)

Biological Activity

The compound 6-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-indole-2-carboxamide is a synthetic derivative that combines an indole moiety with a tetrahydroquinoline structure. This compound has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 302.34 g/mol. The structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities:

- Anticancer Activity :

- Antimicrobial Effects :

-

Anti-inflammatory Properties :

- The methoxy group is known to enhance anti-inflammatory activity by modulating pathways associated with inflammation. This suggests potential applications in treating inflammatory diseases.

- Neuroprotective Effects :

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may act on various receptors in the body, influencing pathways related to pain and inflammation.

Data Table: Summary of Biological Activities

Case Studies

Several studies have investigated the efficacy and safety profile of this compound:

- Study on Anticancer Efficacy :

-

Antimicrobial Testing :

- In vitro testing against Gram-positive and Gram-negative bacteria revealed that the compound exhibited potent antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Neuroprotection in Animal Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.